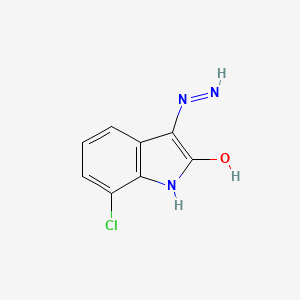

7-Chloro-3-hydrazono-oxindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H6ClN3O |

|---|---|

Molecular Weight |

195.60 g/mol |

IUPAC Name |

7-chloro-3-diazenyl-1H-indol-2-ol |

InChI |

InChI=1S/C8H6ClN3O/c9-5-3-1-2-4-6(5)11-8(13)7(4)12-10/h1-3,10-11,13H |

InChI Key |

IRXJHJPFWOXRRL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC(=C2N=N)O |

Origin of Product |

United States |

Foundational & Exploratory

7-Chloro-3-hydrazono-oxindole chemical structure and properties

An In-depth Technical Guide to 7-Chloro-3-hydrazono-oxindole: Chemical Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxindole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties. This technical guide provides a comprehensive overview of this compound, a halogenated derivative with considerable therapeutic promise. We will delve into its chemical structure, physicochemical properties, synthesis, and characterization. Furthermore, we will explore its potential biological activities and mechanisms of action, drawing upon data from closely related analogs to build a strong case for its further investigation in drug discovery and development programs.

Introduction: The Significance of the Oxindole Scaffold

Oxindoles, bicyclic compounds containing a fused benzene and pyrrolidin-2-one ring system, are prevalent in a variety of natural products and synthetic molecules with significant biological activities.[1] The versatility of the oxindole core allows for structural modifications at various positions, leading to a wide array of derivatives with tailored pharmacological profiles.[2] The introduction of a hydrazone moiety at the 3-position of the oxindole ring has been shown to be a particularly fruitful strategy for enhancing biological activity. Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure and are known to possess a broad spectrum of biological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[3][4]

The incorporation of a chlorine atom at the 7-position of the oxindole ring in this compound is expected to modulate its physicochemical properties, such as lipophilicity and electronic distribution, which can significantly impact its pharmacokinetic and pharmacodynamic profiles. Halogenation is a common strategy in drug design to enhance binding affinity and metabolic stability.[2]

This guide aims to provide a detailed technical overview of this compound, synthesizing available information to present a holistic view of its chemical and biological attributes.

Chemical Structure and Properties

Chemical Structure

The chemical structure of this compound, also known as 7-chloro-3-hydrazonoindolin-2-one, is characterized by a 7-chloro-substituted oxindole core with a hydrazone group at the 3-position.

graph 7_Chloro_3_hydrazono_oxindole {

layout=neato;

node [shape=plaintext];

A [label=""];

B [label=""];

C [label=""];

D [label=""];

E [label=""];

F [label=""];

G [label=""];

H [label=""];

I [label=""];

J [label=""];

K [label=""];

L [label=""];

M [label=""];

N [label=""];

O [label=""];

A -- B [len=1.5];

B -- C [len=1.5];

C -- D [len=1.5];

D -- E [len=1.5];

E -- F [len=1.5];

F -- A [len=1.5];

A -- G [len=1.5];

G -- H [len=1.5];

H -- F [len=1.5];

G -- I [len=1.5];

I -- J [len=1.5];

I -- K [len=1.5, style=dashed];

H -- L [len=1.5];

B -- M [len=1.5];

G [label="C", pos="1,3!"];

A [label="C", pos="0,1.5!"];

F [label="C", pos="0,0!"];

E [label="C", pos="1,-1.5!"];

D [label="C", pos="2.5,-1.5!"];

C [label="C", pos="3.5,0!"];

B [label="C", pos="2.5,1.5!"];

H [label="N", pos="1,0!"];

I [label="C", pos="2,0!"];

J [label="=O", pos="3,0!"];

K [label="=N-NH2", pos="2,-1.5!"];

L [label="H", pos="1,-1!"];

M [label="Cl", pos="3.5,2.5!"];

}

Caption: Chemical structure of this compound.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₈H₆ClN₃O |

| Molecular Weight | 195.61 g/mol |

| Appearance | Likely a colored solid (yellow to orange) |

| Solubility | Poorly soluble in water; soluble in DMSO, DMF |

| Lipophilicity (logP) | Predicted to be moderately lipophilic |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

Synthesis and Characterization

The synthesis of this compound is a straightforward process that typically involves the reaction of 7-chloroisatin with hydrazine hydrate.

Synthetic Pathway

The general and most common method for the synthesis of 3-hydrazono-oxindoles is the condensation reaction of the corresponding isatin derivative with hydrazine.[5]

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of 3-Hydrazono-2-oxindoles

The following is a general protocol adapted from the literature for the synthesis of 3-hydrazono-2-oxindoles, which can be applied to the synthesis of the 7-chloro derivative.[5]

-

Dissolution: Dissolve 7-chloroisatin (1 equivalent) in absolute methanol or ethanol in a round-bottom flask with vigorous stirring.

-

Addition of Hydrazine: To this solution, add hydrazine hydrate (2 equivalents) in one portion.

-

Reflux: Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: Once the starting material is consumed, allow the solution to cool to room temperature. A precipitate of this compound should form.

-

Isolation: Isolate the precipitate by filtration and wash with a small amount of cold methanol.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent or by silica gel chromatography.

Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, the N-H proton of the oxindole, and the protons of the hydrazone group. Based on data for a derivative, the aromatic protons of the 7-chloro-oxindole moiety are expected in the range of δ 7.0-7.7 ppm.[6] The isatin N-H proton typically appears as a singlet at around δ 12.30 ppm.[6]

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon (C=O) of the oxindole ring (around δ 162-164 ppm), the imine carbon (C=N) of the hydrazone, and the aromatic carbons.[6] The carbon bearing the chlorine atom will also have a characteristic chemical shift.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the oxindole and hydrazone groups (typically in the range of 3100-3400 cm⁻¹), the C=O stretching of the lactam ring (around 1700 cm⁻¹), and the C=N stretching of the hydrazone (around 1610 cm⁻¹).[7]

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

-

Potential Biological Activities and Mechanism of Action

While specific biological data for this compound is limited, the extensive research on related analogs provides strong evidence for its potential as a therapeutic agent.

Anticancer Activity

Hydrazono-oxindole derivatives are well-documented for their potent anti-proliferative activities against a range of cancer cell lines.[2][7] The mechanism of action is often multifactorial and can involve:

-

Kinase Inhibition: Many oxindole derivatives are known to be potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[8]

-

Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various pathways.

-

Cell Cycle Arrest: They can halt the cell cycle at different phases, preventing cancer cell division.

Derivatives of 5-chloro-3-hydrazono-oxindole have demonstrated significant anti-proliferative activity against lung, colon, and breast cancer cell lines, with some compounds showing superior potency to the approved drug Sunitinib.[2][7] It is highly probable that this compound will exhibit similar or enhanced anticancer properties.

Caption: Plausible anticancer mechanisms of this compound.

Antimicrobial Activity

The hydrazone moiety is a well-known pharmacophore for antimicrobial activity.[3] Hydrazone derivatives have shown efficacy against a variety of bacteria and fungi. The mechanism of antimicrobial action can involve the inhibition of essential enzymes or disruption of the microbial cell membrane. The presence of the chloro-substituted oxindole core may further enhance this activity. For instance, certain quinazolinone derivatives containing a 7-chloro substitution have exhibited significant antibacterial activity.[9]

Antiviral Activity

Derivatives of 3-hydrazonoindolin-2-one have been investigated as inhibitors of viral enzymes, such as HIV-1 reverse transcriptase.[6] The structural features of this compound make it a candidate for further exploration as a potential antiviral agent.

Future Perspectives and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The confluence of the biologically active oxindole core, the versatile hydrazone moiety, and the modulating effect of the chlorine substituent creates a molecule with high potential for potent and selective pharmacological activity.

Key areas for future research include:

-

Definitive Synthesis and Characterization: A detailed study focusing on the optimized synthesis, purification, and comprehensive spectroscopic characterization of this compound is warranted.

-

In-depth Biological Evaluation: Systematic screening of the compound against a broad panel of cancer cell lines, microbial strains, and viral targets is necessary to elucidate its full therapeutic potential and determine its IC₅₀ values.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial for its rational development as a drug candidate.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs will help in identifying the key structural features required for optimal activity and selectivity.

References

- Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. (2025). Iraqi Journal of Pharmaceutical Sciences.

- Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 867-878.

- Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors. (2025). Molecules, 30(8), 1234.

- New hydrazonoindolin-2-ones: Synthesis, exploration of the possible anti-proliferative mechanism of action and encapsulation into PLGA microspheres. (2017). PLoS ONE, 12(7), e0181241.

- Oxindole and its derivatives: A review on recent progress in biological activities. (2021). Biomedicine & Pharmacotherapy, 141, 111842.

- 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (2023). Pharmaceuticals, 16(5), 691.

-

Structures of some reported hydrazonoindoline-2-ones III & IV, and the... (n.d.). ResearchGate. Retrieved from [Link]

- A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights. (2021). Molecules, 26(2), 412.

- Biological Activities of Hydrazone Derivatives. (2007). Molecules, 12(8), 1910-1939.

- 7-Chloroindoline-2,3-dione. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(1), o25.

- Synthesis of 3,3-Dichloroindolin-2-ones from Isatin-3-hydrazones and (Dichloroiodo)benzene. (2016). Synlett, 27(05), 775-779.

-

Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][6][10]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. (2020). GSC Biological and Pharmaceutical Sciences, 11(1), 212-220.

Sources

- 1. Eco-Friendly and Efficient Synthesis of 2-Hydroxy-3-Hydrazono-Chromones Through α,β-C(sp2)–H Bond Difunctionalization/Chromone Annulation Reaction of o-Hydroxyaryl Enaminones, Water, and Aryldiazonium Salts [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. Efficient Synthesis of 2,3′-Spirobi (Indolin)-2′-Ones and Preliminary Evaluation of Their Damage to Mitochondria in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of 7-Chloro-3-hydrazono-2-oxindole derivatives

An In-Depth Technical Guide to the Biological Activity of 7-Chloro-3-hydrazono-2-oxindole Derivatives

Abstract

The 2-oxindole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. When functionalized at the C3-position with a hydrazone moiety and substituted with a chlorine atom at the C7-position, a unique class of compounds emerges: 7-Chloro-3-hydrazono-2-oxindole derivatives. These molecules have garnered significant scientific interest due to their broad and potent biological activities. This guide provides a comprehensive overview of the synthesis, mechanism of action, and therapeutic potential of these derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. We delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this versatile chemical class.

Introduction: The Convergence of Three Pharmacophores

The therapeutic potential of 7-chloro-3-hydrazono-2-oxindole derivatives stems from the synergistic combination of three key structural features: the 2-oxindole ring, the hydrazone linker, and the 7-chloro substituent.

-

The 2-Oxindole Scaffold: This heterocyclic system is a cornerstone of numerous biologically active compounds.[1] Its rigid structure provides a stable framework for introducing various functional groups. Notably, the oxindole ring is a key component of several FDA-approved kinase inhibitors, such as Sunitinib, which underscores its importance in anticancer drug design.[1] Derivatives of this scaffold are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-HIV effects.[1]

-

The Hydrazone Moiety (-NH-N=CH-): The azomethine group within the hydrazone linker is a critical pharmacophore responsible for a vast array of biological activities.[2][3] Hydrazones are known to act as ligands, coordinating with metal ions in biological systems, and can participate in hydrogen bonding, which is crucial for binding to enzyme active sites.[3][4] This functional group is integral to compounds with demonstrated antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3][5]

-

The 7-Chloro Substituent: The placement of a chlorine atom at the 7-position of the oxindole ring significantly influences the molecule's electronic properties and lipophilicity. This halogen substitution can enhance membrane permeability and improve binding affinity to target proteins, often leading to increased biological potency.[6] The 7-chloroquinoline core, for instance, is a well-established pharmacophore in antimalarial and anticancer agents, highlighting the strategic importance of this substitution.[7][8]

The amalgamation of these three components creates a class of molecules with significant potential for targeting complex biological systems, particularly in oncology and infectious diseases.

Synthesis of 7-Chloro-3-hydrazono-2-oxindole Derivatives

The primary synthetic route to this class of compounds is a straightforward and efficient acid-catalyzed condensation reaction. The process begins with a substituted isatin, which serves as the oxindole precursor.

General Synthetic Workflow

The overall process involves the reaction of 7-chloroisatin with hydrazine hydrate to form an intermediate, 7-chloro-3-hydrazono-2-oxindole, which can then be further reacted with various aldehydes or ketones to yield the final substituted derivatives. A more direct approach involves a one-pot, three-component reaction.

Caption: General workflow for the synthesis of 7-chloro-3-hydrazono-2-oxindole derivatives.

Detailed Experimental Protocol: Synthesis from 7-Chloroisatin

This protocol details the synthesis of the core 7-chloro-3-hydrazono-2-oxindole intermediate.

-

Dissolution: Dissolve 7-chloroisatin (1 equivalent) in absolute methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer. The concentration is typically maintained around 0.4 M.[9]

-

Addition of Hydrazine: To the vigorously stirred solution, add hydrazine hydrate (2 equivalents) in a single portion.[9] The use of excess hydrazine ensures the complete conversion of the isatin starting material.

-

Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold solvent (methanol or ethanol) and then with water to remove any unreacted starting materials and impurities. The resulting solid, 7-chloro-3-hydrazono-2-oxindole, can be used in the next step without further purification or can be recrystallized if necessary.[9]

To synthesize the final derivatives, the intermediate is then reacted with a corresponding aldehyde or ketone (1.05 equivalents) in ethanol with a few drops of a strong acid catalyst like HCl. The mixture is stirred at room temperature for 2-4 hours, and the resulting precipitate is filtered, washed, and recrystallized.[10]

Biological Activities

7-Chloro-3-hydrazono-2-oxindole derivatives exhibit a remarkable spectrum of biological activities, with anticancer, antimicrobial, and antiviral effects being the most prominent.

Anticancer Activity

The anticancer potential of these derivatives is significant, with demonstrated activity against a range of human cancer cell lines, including breast, colon, and melanoma.[1][7]

Mechanism of Action: Kinase Inhibition

A primary mechanism underlying their anticancer effect is the inhibition of protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and apoptosis.[11][12] Dysregulation of kinase activity is a hallmark of many cancers.

-

Glycogen Synthase Kinase 3β (GSK-3β): Certain hydrazide-2-oxindole analogues have been identified as potent inhibitors of GSK-3β, a kinase implicated in cancer progression.[13] Inhibition of GSK-3β can lead to the stabilization of β-catenin and subsequent downregulation of pro-survival signaling pathways like NF-κB and STAT3, ultimately inducing apoptosis in cancer cells.[13]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. chemclassjournal.com [chemclassjournal.com]

- 7. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]

- 12. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

7-Chloro-3-hydrazono-oxindole CAS number and synonyms

The following technical guide details the chemical entity 7-Chloro-3-hydrazono-oxindole , a critical intermediate and pharmacophore in medicinal chemistry. This document is structured for researchers in drug discovery, focusing on synthesis, validation, and mechanistic applications.

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

This compound (also known as 7-chloroisatin 3-hydrazone) is a functionalized indole derivative.[1] It serves two primary roles in research: as a stable synthetic intermediate for the Wolff-Kishner reduction to 7-chlorooxindole, and as a bioactive scaffold for designing kinase inhibitors (specifically c-Met and tyrosine kinases) and antimicrobial agents.

Core Data Table

| Parameter | Technical Specification |

| CAS Number | 71293-61-3 |

| IUPAC Name | 7-chloro-3-hydrazinylidene-1,3-dihydro-2H-indol-2-one |

| Common Synonyms | 7-Chloroisatin 3-hydrazone; 7-Chloro-3-hydrazono-2-indolinone |

| Molecular Formula | C₈H₆ClN₃O |

| Molecular Weight | 195.61 g/mol |

| Core Scaffold | Oxindole (Indolin-2-one) |

| Key Functional Groups | C7-Chloro (lipophilicity/metabolic stability); C3-Hydrazone (H-bond donor/acceptor) |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water |

| Melting Point | 217–219 °C (decomposes) |

Synthesis & Production Workflow

The synthesis of this compound is a condensation reaction between 7-chloroisatin (CAS 7477-63-6) and hydrazine hydrate . This reaction is thermodynamically driven by the formation of the stable hydrazone Schiff base.

Reaction Logic

The C3-carbonyl of the isatin core is highly electrophilic due to the adjacent lactam and the electron-withdrawing chlorine at C7. Nucleophilic attack by hydrazine occurs preferentially at C3 over C2 (amide carbonyl) due to steric and electronic factors.

Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques for air-sensitive reagents, though this specific reaction is generally air-stable.

-

Reagent Preparation:

-

Dissolve 7-Chloroisatin (1.0 eq, e.g., 25.0 g) in Absolute Ethanol (10 volumes, 250 mL).

-

Ensure the starting material is fully suspended or dissolved by heating to 50°C.

-

-

Condensation:

-

Add Hydrazine Hydrate (80-100%, 1.5 eq) dropwise to the warm solution.

-

Observation: The solution color typically shifts from orange/red to a lighter yellow or precipitates a solid immediately.

-

-

Reflux:

-

Heat the mixture to reflux (approx. 78°C) for 4–6 hours .

-

Monitor reaction progress via TLC (Mobile phase: 50% Ethyl Acetate/Hexane). The starting isatin spot (lower Rf) should disappear.

-

-

Isolation:

-

Cool the reaction mixture to room temperature, then to 0°C in an ice bath to maximize precipitation.

-

Filter the precipitate under vacuum.

-

-

Purification:

-

Wash the filter cake with cold ethanol (

mL) to remove excess hydrazine. -

Wash with pentane or diethyl ether to remove residual ethanol and facilitate drying.

-

Yield: Typically 85–95%.

-

Synthesis Pathway Diagram[9]

Figure 1: Synthetic route from 7-chloroisatin to the hydrazone intermediate and subsequent reduction.

Mechanistic Applications

A. As a Synthetic Intermediate (Wolff-Kishner Reduction)

The primary industrial use of CAS 71293-61-3 is as a precursor to 7-chlorooxindole (7-chloro-1,3-dihydro-2H-indol-2-one). Direct reduction of isatin to oxindole is difficult; the hydrazone serves as a "masked" methylene group.

-

Mechanism: Treatment of the hydrazone with a strong base (Sodium Ethoxide) at high temperature results in the evolution of nitrogen gas (

) and the formation of the methylene group at C3. -

Significance: 7-chlorooxindole is a versatile building block for spiro-oxindole alkaloids and pharmaceutical candidates.

B. As a Pharmacophore (Kinase Inhibition)

The 3-hydrazono-oxindole motif mimics the ATP-binding pocket of various kinases.

-

H-Bonding: The lactam NH (position 1) and the carbonyl (position 2) act as a donor-acceptor pair, anchoring the molecule to the hinge region of the kinase (e.g., c-Met, VEGFR).

-

7-Chloro Substitution: The chlorine atom occupies a hydrophobic pocket (often the "gatekeeper" region or a solvent-exposed hydrophobic patch), improving potency and selectivity compared to the unsubstituted isatin.

-

Schiff Base Extension: The hydrazone nitrogen allows for the attachment of diverse aromatic or heterocyclic tails, extending the molecule into the ribose-binding pocket or the DFG-out allosteric site.

Biological Activity: c-Met Signaling

Research indicates that isatin hydrazones, particularly those with electron-withdrawing groups like chlorine at C7, are potent inhibitors of the c-Met receptor tyrosine kinase . Dysregulation of c-Met is a driver in many solid tumors.

c-Met Inhibition Pathway[10]

Figure 2: Mechanism of action for c-Met inhibition. The compound competes with ATP, preventing autophosphorylation.

Safety & Handling

-

Hydrazine Hazard: The synthesis utilizes hydrazine hydrate, a known carcinogen and potent reducing agent. All operations must be performed in a fume hood.

-

Compound Toxicity: Isatin derivatives can be biologically active. Treat this compound as a potential irritant and toxic substance.

-

Storage: Store in a cool, dry place away from strong oxidizers. The hydrazone linkage can hydrolyze under strongly acidic conditions, reverting to the parent isatin.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 344135: 7-Chloroisatin. PubChem. [Link][2]

-

MolAid Chemical Database. 7-chloroisatin 3-hydrazone (CAS 71293-61-3). MolAid. [Link]

-

MDPI. Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors. Molecules. [Link][3][4][5][1][6][7][8][9]

-

Royal Society of Chemistry. Synthesis of 3,3-Dichloroindolin-2-ones from Isatin-3-hydrazones. RSC Advances. [Link]

Sources

- 1. 7-chloroisatin 3-hydrazone - CAS号 71293-61-3 - 摩熵化学 [molaid.com]

- 2. 7-Chloroisatin | C8H4ClNO2 | CID 344135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological activities of hydrazones, Schiff and Mannich bases of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. mdpi.com [mdpi.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 7-bromoindolin-2-one | 320734-35-8 [chemicalbook.com]

- 8. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Isatin Hydrazone Derivatives as Anticancer Agents

Executive Summary

The isatin (1H-indole-2,3-dione) scaffold represents a privileged structure in medicinal chemistry, particularly when functionalized at the C3 position with hydrazone moieties.[1] This guide details the rational design, synthesis, and pharmacological evaluation of isatin hydrazone derivatives. These compounds exhibit pleiotropic anticancer mechanisms, primarily functioning as multi-target kinase inhibitors (EGFR, VEGFR-2, CDK2) and tubulin polymerization destabilizers.[2][3] This document provides researchers with actionable protocols for synthesis and bioassay validation, supported by quantitative structure-activity relationship (SAR) data.

Rational Design & Structure-Activity Relationship (SAR)

The versatility of the isatin scaffold lies in its ability to undergo specific chemical modifications that tune lipophilicity, electronic distribution, and binding affinity to biological targets.

The Pharmacophore

The core pharmacophore consists of the indolinone nucleus fused with a hydrazone linker.

-

N1-Position: N-alkylation or N-benzylation increases lipophilicity, facilitating cell membrane penetration. Benzyl groups often enhance affinity for the hydrophobic pockets of kinase domains (e.g., EGFR).

-

C3-Position (Hydrazone Linker): This is the critical "warhead." The C=N double bond restricts conformation, orienting the attached aromatic ring (Ring B) to interact with specific residues (e.g., the ATP-binding pocket of kinases).

-

C5-Position: Electron-withdrawing groups (EWGs) like Fluorine (F), Chlorine (Cl), or Nitro (NO2) at C5 significantly enhance cytotoxic potency compared to electron-donating groups. This is attributed to increased metabolic stability and stronger hydrogen bonding interactions within the active site.

SAR Visualization

The following diagram illustrates the logical flow of structural modifications and their impact on biological activity.

Figure 1: Structural optimization logic for isatin hydrazone derivatives targeting anticancer activity.

Chemical Synthesis Protocol

This protocol describes the synthesis of a high-potency derivative: 5-fluoro-3-(2,6-dichlorobenzylidene)hydrazono)indolin-2-one . This specific derivative combines the metabolic stability of the C5-fluoro group with the steric efficacy of the 2,6-dichlorophenyl ring.

Reagents & Equipment

-

Reagents: 5-Fluoroisatin (98%), Hydrazine hydrate (80%), 2,6-Dichlorobenzaldehyde, Absolute Ethanol, Glacial Acetic Acid.

-

Equipment: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology

Step 1: Synthesis of Isatin Monohydrazone

-

Dissolve 5-fluoroisatin (5 mmol) in absolute ethanol (15 mL) in a round-bottom flask.

-

Add hydrazine hydrate (5 mmol) dropwise with constant stirring.

-

Reflux the mixture at 80°C for 3–4 hours.

-

Checkpoint: Monitor reaction progress via TLC (Mobile phase: Chloroform/Methanol 9:1). Disappearance of the isatin spot indicates completion.

-

-

Cool to room temperature. Filter the precipitate, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

-

Yield Expectation: >90% (Yellow/Orange solid).

-

Step 2: Schiff Base Condensation (Hydrazone Formation)

-

Suspend the 5-fluoroisatin monohydrazone (obtained in Step 1, 5 mmol) in absolute ethanol (20 mL).

-

Add 2,6-dichlorobenzaldehyde (5 mmol).

-

Add glacial acetic acid (3–5 drops) as a catalyst.

-

Causality: Acid catalysis protonates the aldehyde carbonyl, making it more electrophilic and facilitating nucleophilic attack by the hydrazine amine.

-

-

Reflux for 4–6 hours.

-

Cool the mixture. The product will precipitate as a colored solid (typically Red/Brown).

-

Recrystallization: Purify the crude solid by recrystallizing from hot ethanol to ensure removal of unreacted aldehyde.

Mechanisms of Action (MOA)

Isatin hydrazones act as "privileged structures" capable of inhibiting multiple signaling pathways simultaneously.[2][4]

Kinase Inhibition (EGFR & VEGFR-2)

These derivatives function as Type I ATP-competitive inhibitors .[5] The oxindole core mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region residues (e.g., Met793 in EGFR). The hydrazone side chain extends into the hydrophobic pocket, blocking ATP binding and preventing autophosphorylation.

-

Result: Inhibition of downstream Ras/Raf/MEK/ERK proliferation pathways.

Tubulin Polymerization Inhibition

Certain bulky isatin hydrazones bind to the colchicine-binding site of tubulin. This prevents the polymerization of tubulin into microtubules, leading to:

-

Cell cycle arrest at the G2/M phase.

-

Disruption of the mitotic spindle.

Molecular Pathway Diagram

Figure 2: Dual mechanism of action targeting Receptor Tyrosine Kinases (RTKs) and Microtubule dynamics.

Preclinical Evaluation Protocols

In Vitro Cytotoxicity Assay (MTT)

This protocol validates the antiproliferative efficacy of the synthesized compounds.[7][10]

-

Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of

cells/well. Incubate for 24 hours at 37°C/5% CO2. -

Treatment: Treat cells with serial dilutions of the isatin hydrazone (0.1 µM to 100 µM). Include Doxorubicin as a positive control and DMSO (0.1%) as a vehicle control.

-

Incubation: Incubate for 48 hours.

-

Dye Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Aspirate media and add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Kinase Inhibition Assay (EGFR)

To confirm the molecular target:

-

Use a commercial EGFR Kinase Assay Kit (e.g., ADP-Glo™).

-

Incubate recombinant EGFR enzyme with the test compound for 15 minutes.

-

Initiate reaction by adding ATP and Poly(Glu,Tyr) substrate.

-

Stop reaction after 60 minutes and measure luminescence.

-

Self-Validation: A decrease in luminescence compared to the no-inhibitor control confirms kinase inhibition.

Data Analysis & Comparative Efficacy

The following table summarizes the IC50 values of representative isatin hydrazone derivatives compared to standard drugs, highlighting the impact of C5 and hydrazone substitutions.

| Compound ID | Structure Description | Cell Line | IC50 (µM) | Reference |

| 4j | 5-H, 3-(2,6-dichlorobenzylidene) | MCF-7 (Breast) | 1.51 ± 0.09 | [1] |

| 4k | 5-H, 3-(2-chloro-6-fluorobenzylidene) | MCF-7 (Breast) | 3.56 ± 0.31 | [1] |

| VIIIb | N-benzyl, 3-hydrazone derivative | NCI-60 Panel | < 2.0 | [2] |

| Doxorubicin | Standard Chemotherapy | MCF-7 | 3.10 ± 0.29 | [1] |

| Imatinib | Standard Kinase Inhibitor | CDK2 Assay | 0.131 | [1] |

Key Insight: Compound 4j demonstrates superior potency to Doxorubicin in MCF-7 lines, validating the SAR strategy of using electron-withdrawing halogens on the benzylidene ring to enhance binding affinity.

References

-

Al-Salem, H. S., et al. (2020). A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. Molecules.

-

Eldehna, W. M., et al. (2023). Novel hydrazone-isatin derivatives as potential EGFR inhibitors: Synthesis and in vitro pharmacological profiling. Archiv der Pharmazie.

-

Aneja, B., et al. (2018).[10] Design and development of Isatin-triazole hydrazones as potential inhibitors of microtubule affinity-regulating kinase 4. ResearchGate.

-

Alshams, M. A., et al. (2025).[3][11] A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Advances.

-

Srivastava, S., et al. (2022).[12] Recent advances in isatin-thiazole hybrids as potential anticancer agents. Ukaaz Publications.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, in vitro , and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07650H [pubs.rsc.org]

- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 8. Novel hydrazone-isatin derivatives as potential EGFR inhibitors: Synthesis and in vitro pharmacological profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor | MDPI [mdpi.com]

- 12. ukaazpublications.com [ukaazpublications.com]

An In-depth Technical Guide to the Mechanism of Action of Oxindole Hydrazones in Oncology

A Senior Application Scientist's Synthesis of Current Research and Methodologies for Drug Development Professionals

Abstract

The oxindole core, a privileged scaffold in medicinal chemistry, has given rise to a plethora of derivatives with significant therapeutic potential. Among these, oxindole hydrazones have emerged as a particularly promising class of anti-cancer agents, demonstrating potent activity against a wide array of human malignancies. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action employed by oxindole hydrazones to exert their oncological effects. We will dissect the key molecular pathways these compounds modulate, including kinase inhibition, induction of apoptosis, and cell cycle arrest. Furthermore, this document details the critical experimental protocols and workflows necessary to validate these mechanisms, offering a robust framework for researchers and drug development professionals in the field.

Introduction: The Rise of Oxindole Hydrazones in Cancer Therapy

Cancer remains a leading cause of mortality worldwide, necessitating the urgent development of novel therapeutics with improved efficacy and reduced side effects.[1][2] The indole scaffold and its derivatives have long been a focal point of oncological research due to their ability to interact with numerous biological targets.[2] Oxindole hydrazones, characterized by the fusion of an oxindole moiety with a hydrazone group (-NHN=CH-), represent a versatile and highly tractable class of compounds.[3][4] Their synthetic accessibility allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties and the exploration of detailed structure-activity relationships (SAR).[5][6] This guide will elucidate the primary mechanisms through which these compounds combat cancer, providing both the theoretical underpinnings and the practical methodologies for their investigation.

Key Mechanisms of Action

Oxindole hydrazones exert their anti-cancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously. This multi-targeted approach is a significant advantage in overcoming the notorious adaptability and resistance of cancer cells.

Protein Kinase Inhibition: A Primary Oncological Target

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[5][7] Oxindole hydrazones have been successfully designed as potent inhibitors of several key oncogenic kinases.[5]

GSK-3β is increasingly recognized as a pivotal player in cancer progression, influencing cell proliferation, apoptosis, and differentiation.[8][9] Several novel hydrazide-2-oxindole analogues have been synthesized and identified as effective GSK-3β inhibitors.[8][9][10][11][12]

-

Mechanism: Inhibition of GSK-3β by oxindole hydrazones leads to the accumulation of β-catenin in the cytoplasm. This, in turn, modulates the expression of downstream targets, including the downregulation of pro-survival transcription factors like NF-kB and STAT3.[8][9][10][11] The ultimate consequence of this signaling cascade is the induction of cytotoxicity in cancer cells.

-

Experimental Validation:

-

In Vitro Kinase Assay: To quantify the inhibitory potential of a given oxindole hydrazone against GSK-3β, a direct enzymatic assay is performed. This typically involves incubating recombinant human GSK-3β with the compound and a substrate (e.g., a synthetic peptide) in the presence of ATP. The level of substrate phosphorylation is then measured, often using luminescence-based or fluorescence-based detection methods, to determine the IC50 value of the compound.[8][9][10][11]

-

Western Blot Analysis: To confirm the downstream effects of GSK-3β inhibition in a cellular context, Western blotting is employed. Cancer cells are treated with the oxindole hydrazone, and cell lysates are subsequently probed with antibodies against key proteins in the pathway, such as phosphorylated GSK-3β, total β-catenin, NF-kB, and STAT3.[8][9][10][11] A decrease in phosphorylated GSK-3β and an increase in total β-catenin, coupled with a reduction in NF-kB and STAT3 levels, would validate the proposed mechanism.

-

Workflow for Validating GSK-3β Inhibition

Caption: Workflow for the validation of GSK-3β inhibition by oxindole hydrazones.

CDKs are the master regulators of the cell cycle, and their aberrant activity is a fundamental driver of uncontrolled cancer cell proliferation.[13] Certain N-alkylindole-isatin conjugates, a subset of oxindole hydrazones, have demonstrated potent inhibitory activity against CDK2.[14][15]

-

Mechanism: By binding to the ATP-binding pocket of CDK2, these compounds prevent the phosphorylation of its substrates, such as the retinoblastoma protein (Rb). This leads to a halt in the cell cycle, typically at the G1/S or G2/M transition, thereby preventing cellular replication.[14][15]

-

Experimental Validation:

-

CDK2 Kinase Assay: Similar to the GSK-3β assay, a direct enzymatic assay is used to determine the IC50 of the compound against CDK2.

-

Cell Cycle Analysis by Flow Cytometry: This is a cornerstone technique to assess the impact of CDK inhibitors. Cancer cells are treated with the compound, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry. An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) is indicative of cell cycle arrest.[14][15][16][17]

-

Induction of Apoptosis: Orchestrating Programmed Cell Death

Apoptosis is a natural and essential process of programmed cell death that is often evaded by cancer cells. Many chemotherapeutic agents, including oxindole hydrazones, function by reactivating this process.[18]

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway. Anti-apoptotic members, such as Bcl-2 itself, are frequently overexpressed in tumors.

-

Mechanism: Specific oxindole hydrazones have been shown to act as potent inhibitors of the anti-apoptotic protein Bcl-2.[14][15] By binding to Bcl-2, they disrupt its ability to sequester pro-apoptotic proteins like Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent activation of the caspase cascade, culminating in apoptosis.[19]

-

Experimental Validation:

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is the gold standard for detecting apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis/necrosis).[14][15][18]

-

Western Blot for Apoptotic Markers: Treatment of cells with an apoptosis-inducing oxindole hydrazone should result in detectable changes in the levels of key apoptotic proteins. This includes the cleavage (activation) of caspase-3 and PARP, and an increase in the cytosolic levels of cytochrome c.[19]

-

Signaling Pathway for Bcl-2 Inhibition-Mediated Apoptosis

Caption: Bcl-2 inhibition by oxindole hydrazones triggers the intrinsic apoptotic pathway.

Comprehensive Experimental Protocols

To ensure scientific rigor and reproducibility, detailed and well-controlled experimental protocols are paramount.

General Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic compounds.[3][19]

-

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the oxindole hydrazone compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[20]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Cell Cycle Analysis Protocol

-

Step-by-Step Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the oxindole hydrazone at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[16][17]

-

Data Presentation and Interpretation

Clear and concise data presentation is crucial for communicating scientific findings.

Table 1: In Vitro Cytotoxicity of Representative Oxindole Hydrazones

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 6Ec | Capan-1 (Prostate) | 8.25 | [8][9][10][11] |

| 6Eb | Capan-1 (Prostate) | 9.40 | [8][9][10][11] |

| 8a | T-47D (Breast) | N/A (Broad Spectrum) | [14][15] |

| 4a | Jurkat (Leukemia) | 3.14 | [3] |

| 3e | HepG2 (Liver) | 2.82 | [3] |

| 20 | HL-60 (Leukemia) | 0.26 (GI50) | [18] |

| 5 | MCF-7 (Breast) | 2.73 | [21] |

Data compiled from multiple sources to illustrate the range of potencies and cancer cell line specificities.

Conclusion and Future Directions

Oxindole hydrazones represent a highly promising and adaptable scaffold for the development of novel anti-cancer therapeutics. Their ability to modulate multiple key oncogenic pathways, including protein kinase signaling and apoptosis, underscores their potential to overcome the challenges of drug resistance. The methodologies outlined in this guide provide a comprehensive framework for the preclinical evaluation of these compounds. Future research should focus on optimizing their drug-like properties, exploring novel molecular targets, and advancing the most promising candidates into in vivo models and, ultimately, clinical trials.

References

-

Madarakhandi, A., et al. (2025). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC Advances. [Link]

-

Al-Warhi, T., et al. (2020). Novel [(N-alkyl-3-indolylmethylene)hydrazono]oxindoles arrest cell cycle and induce cell apoptosis by inhibiting CDK2 and Bcl-2: synthesis, biological evaluation and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1300-1309. [Link]

-

Al-Warhi, T., et al. (2020). Novel [(N-alkyl-3-indolylmethylene)hydrazono]oxindoles arrest cell cycle and induce cell apoptosis by inhibiting CDK2 and Bcl-2: synthesis, biological evaluation and in silico studies. PubMed. [Link]

-

Madarakhandi, A., et al. (2025). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. PMC. [Link]

-

Al-Abdullah, E. S., et al. (2015). Synthesis, Characterization, and Anti-Cancer Activity of Some New N′-(2-Oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones Derivatives. Molecules, 20(8), 15046-15061. [Link]

-

Abdel-Ghani, T. M., et al. (2021). Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. RSC Advances. [Link]

-

Sakla, A., et al. (2021). Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. European Journal of Medicinal Chemistry, 219, 113334. [Link]

-

Madarakhandi, A., et al. (2025). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC Publishing. [Link]

-

Shankaraiah, N., et al. (2021). Structural Insights of Oxindole based Kinase Inhibitors as Anticancer Agents: Recent Advances. ResearchGate. [Link]

-

Madarakhandi, A., et al. (2025). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. ResearchGate. [Link]

-

Madarakhandi, A., et al. (2025). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3b kinase inhibitors. RSC Publishing. [Link]

-

Abbas, E. M. H., et al. (2019). Biological Activity, Apoptotic Induction and Cell Cycle Arrest of New Hydrazonoyl Halides Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 19(12), 1520-1534. [Link]

-

Liu, H., et al. (2007). Structure-activity relationship study of oxindole-based inhibitors of cyclin-dependent kinases based on least-squares support vector machines. Analytica Chimica Acta, 581(2), 333-342. [Link]

-

Abbas, E. M. H., et al. (2019). Biological Activity, Apoptotic Induction and Cell Cycle Arrest of New Hydrazonoyl Halides Derivatives. ResearchGate. [Link]

-

Seliem, I. A., et al. (2025). Structure–activity relationship (SAR) of spiropyrazoline oxindoles with cytotoxic activity and molecular docking. ResearchGate. [Link]

-

Kumar, S., et al. (2021). Synthesis, pharmacological evaluation and structure- activity relationship study of hydrazones. ResearchGate. [Link]

-

Author, A. A. (Year). Design of 5-substituted 2-oxindole-hydrazone derivatives bearing 1,2,4-triazole-3-thiol moiety as anticancer agents. KTU ePubl. [Link]

-

Author, A. A. (2016). Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. Journal of Applicable Chemistry. [Link]

-

Jana, A., et al. (2018). Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule. ACS Omega, 3(2), 2215-2227. [Link]

-

Kumar, S., et al. (2015). Indole-based hydrazide-hydrazones and 4-thiazolidinones: synthesis and evaluation as antitubercular and anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 101-111. [Link]

-

Al-Ostoot, F. H., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(24), 8049. [Link]

-

Lee, C.-W., et al. (2023). Pyrrolyldihydropyrazino[1,2-a]indoletrione Analogue Microtubule Inhibitor Induces Cell-Cycle Arrest and Apoptosis in Colorectal Cancer Cells. Molecules, 28(4), 1888. [Link]

-

Al-Warhi, T., et al. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Molecules, 28(24), 8089. [Link]

Sources

- 1. Design of 5-substituted 2-oxindole-hydrazone derivatives bearing 1,2,4-triazole-3-thiol moiety as anticancer agents [epubl.ktu.edu]

- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Anti-Cancer Activity of Some New N′-(2-Oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones Derivatives | MDPI [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01063B [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Structure-activity relationship study of oxindole-based inhibitors of cyclin-dependent kinases based on least-squares support vector machines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel [(N-alkyl-3-indolylmethylene)hydrazono]oxindoles arrest cell cycle and induce cell apoptosis by inhibiting CDK2 and Bcl-2: synthesis, biological evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel [(N-alkyl-3-indolylmethylene)hydrazono]oxindoles arrest cell cycle and induce cell apoptosis by inhibiting CDK2 and Bcl-2: synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biological Activity, Apoptotic Induction and Cell Cycle Arrest of New Hydrazonoyl Halides Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. japsonline.com [japsonline.com]

- 21. mdpi.com [mdpi.com]

Structure-Activity Relationship (SAR) of 7-Chloro-Isatin Hydrazones: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

Isatin (1H-indole-2,3-dione) continues to be a "privileged scaffold" in medicinal chemistry, serving as a foundational structure for a multitude of pharmacologically active agents.[1] Its derivatives are known to possess a wide array of biological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2] The unique structural attributes of isatin, particularly the highly reactive C3-carbonyl group, facilitate facile derivatization, most notably through condensation reactions to form Schiff bases and hydrazones. This guide focuses on a specific, highly promising subclass: 7-chloro-isatin hydrazones. The introduction of a chloro group at the 7-position of the isatin ring significantly modulates the electronic and lipophilic properties of the molecule, often leading to enhanced biological activity. This document provides a comprehensive analysis of the structure-activity relationships (SAR) of 7-chloro-isatin hydrazones, detailing their synthesis, key structural determinants for various biological activities, and mechanistic insights, with the goal of empowering researchers in the rational design of novel therapeutics.

The Core Scaffold: Understanding the Components

The therapeutic potential of 7-chloro-isatin hydrazones arises from the synergistic contribution of three key structural components: the 7-chloro-isatin core, the hydrazone linker, and the variable substituent (R-group). Understanding the role of each is fundamental to rational drug design.

The 7-Chloro-Isatin Moiety

The isatin core itself is a potent pharmacophore.[3] The addition of a chlorine atom at the C7 position introduces a strong electron-withdrawing group. This modification has profound effects:

-

Electronic Modulation: The inductive effect of the chlorine atom alters the electron density across the entire indole ring system. This can enhance the molecule's ability to participate in crucial binding interactions, such as hydrogen bonding and π-π stacking, with biological targets.

-

Lipophilicity: The chloro group increases the lipophilicity of the scaffold, which can improve its ability to cross cell membranes and reach intracellular targets.

-

Metabolic Stability: Halogenation can sometimes block sites of metabolic oxidation, potentially increasing the compound's half-life in vivo.

The Hydrazone Linker (-C=N-NH-C=O-)

The hydrazone linkage is far more than a simple spacer. It is a critical pharmacophoric element formed by the condensation of the C3-carbonyl of 7-chloro-isatin with a variety of hydrazides.[4][5]

-

Conformational Flexibility: This linker provides rotational freedom, allowing the molecule to adopt an optimal conformation within a target's binding pocket.

-

Hydrogen Bonding: The hydrazone moiety contains both hydrogen bond donor (-NH) and acceptor (C=N, C=O) sites, which are pivotal for anchoring the molecule to amino acid residues in enzyme active sites or receptors.

-

Chemical Versatility: It serves as a robust and synthetically accessible bridge to introduce a vast library of chemical diversity (the R-group), enabling fine-tuning of the molecule's properties.

Synthesis and Characterization

The synthesis of 7-chloro-isatin hydrazones is typically a straightforward and high-yielding process, making this class of compounds particularly attractive for library synthesis and lead optimization.

General Synthetic Workflow

The most common synthetic route involves a two-step process starting from 7-chloro-isatin. The first step is the formation of the 7-chloro-isatin-3-hydrazone intermediate, followed by condensation with a selected aldehyde or ketone. A more direct and versatile approach is the direct condensation of 7-chloro-isatin with a substituted hydrazide, often under acidic catalysis.

Caption: General Synthetic Pathway for 7-Chloro-Isatin Hydrazones.

Experimental Protocol: Synthesis of (E)-3-((2-(4-chlorobenzoyl)hydrazono)methyl)-7-chloroindolin-2-one

This protocol provides a representative example of the synthesis.

-

Solubilization: To a solution of 7-chloro-isatin (1.0 eq) in 20 mL of absolute ethanol, add 4-chlorobenzohydrazide (1.0 eq).

-

Catalysis: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

-

Reflux: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. The formation of the imine (-C=N) bond is typically confirmed by a characteristic peak in the IR spectrum around 1640–1690 cm⁻¹.[2]

Structure-Activity Relationship (SAR) Insights

The biological activity of 7-chloro-isatin hydrazones can be dramatically altered by modifying the substituent (R-group) attached to the hydrazone linker. Below is a summary of key SAR findings across different therapeutic areas.

Anticancer Activity

This is one of the most extensively studied activities for this class of compounds. The primary mechanism often involves the inhibition of protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2), which are crucial for cell cycle regulation.[4]

Key SAR Findings:

-

Halogenation on the R-Group: The presence, number, and position of halogen atoms on the terminal phenyl ring are critical. Dichloro-substitution at the 2,6-positions of the phenyl ring results in highly potent compounds against breast cancer (MCF7) cell lines.[4][6]

-

Electron-Withdrawing vs. Electron-Donating Groups: Generally, strong electron-withdrawing groups (e.g., -NO₂, -CF₃) on the R-group enhance cytotoxic activity.

-

Positional Isomerism: The position of substituents matters. Para-substituted compounds often show different activity profiles compared to their ortho- or meta-isomers, likely due to steric effects and altered electronic distribution influencing target binding.[7]

Caption: Key SAR insights for anticancer activity.

Table 1: Cytotoxicity of Representative 7-Chloro-Isatin Hydrazones

| Compound ID | R-Group Substituent | Target Cell Line | IC₅₀ (µM) | Reference |

| 4j | 2,6-Dichlorophenyl | MCF7 | 1.51 ± 0.09 | [4][6] |

| 4k | 2-Chloro-6-fluorophenyl | MCF7 | 3.56 ± 0.31 | [4][6] |

| 4e | 4-Chlorophenyl | MCF7 | 5.46 ± 0.71 | [4][6] |

| 4e | 4-Chlorophenyl | A2780 | 18.96 ± 2.52 | [4][6] |

IC₅₀: Half-maximal inhibitory concentration.

Antimicrobial Activity

7-chloro-isatin hydrazones have also demonstrated significant potential as antibacterial agents, particularly when hybridized with other known antimicrobial pharmacophores like 4-aminoquinoline.[2]

Key SAR Findings:

-

Hybrid Molecules: Fusing the 7-chloro-isatin hydrazone with a 4-aminoquinoline moiety via a linker can produce potent antibacterial agents against both Gram-positive (e.g., S. aureus) and Gram-negative (P. aeruginosa) bacteria.[2]

-

Lipophilicity and Charge: The overall lipophilicity and the presence of specific functional groups that can interact with the bacterial cell wall or key enzymes (like DNA gyrase) are crucial.[2]

-

Substituent Effects: Highly electronegative substituents, such as additional chloro or fluoro groups at the para-position of a terminal phenyl ring, have been shown to enhance antibacterial efficacy.[7][8]

Table 2: Antibacterial Activity of Selected Hydrazones

| Compound Class | R-Group Moiety | Target Organism | Activity Metric | Reference |

| Quinoline-Isatin Hybrid | 4-((7-chloroquinolin-4-yl)amino)benzoyl | S. aureus | Potent Inhibition | [2] |

| Phenyl-Isatin Hydrazone | 4-Fluorophenyl | Gram-positive bacteria | Good Activity | [9] |

| Phenyl-Isatin Hydrazone | 4-Chlorophenyl | S. aureus | Moderate Activity | [7] |

Mechanistic Insights and Molecular Modeling

The therapeutic effects of 7-chloro-isatin hydrazones are underpinned by their ability to specifically interact with and inhibit biological macromolecules.

Mechanism of Action: Kinase Inhibition

For anticancer activity, a primary mechanism is the inhibition of protein kinases. Molecular docking studies on compounds like 4j and 4k (Table 1) have shown that they act as Type II ATP competitive inhibitors of CDK2.[4]

-

Binding Mode: These inhibitors bind to the ATP-binding pocket of CDK2. The isatin core typically forms hydrogen bonds with hinge region residues (e.g., Leu83), while the 7-chloro group can form halogen bonds or hydrophobic interactions. The substituted phenyl R-group extends into a deeper hydrophobic pocket, with the substituents playing a key role in optimizing van der Waals and other interactions to enhance binding affinity.

Caption: Simplified model of inhibitor binding in a kinase active site.

Conclusion and Future Perspectives

The 7-chloro-isatin hydrazone scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies clearly indicate that:

-

The 7-chloro substituent is a beneficial modification, likely enhancing membrane permeability and target interaction.

-

The hydrazone linker is a crucial element for establishing key hydrogen bonds and providing a synthetically tractable point for diversification.

-

The substituents on the terminal R-group are the primary determinants of potency and selectivity. Specifically, for anticancer activity, halogenated phenyl rings, particularly with a 2,6-disubstitution pattern, are highly favorable.

Future research should focus on expanding the chemical diversity of the R-group to include more complex heterocyclic systems. Further investigation into their antiviral and antiparasitic activities is also warranted.[10][11] The most potent in vitro candidates should be advanced to in vivo animal models to evaluate their pharmacokinetic profiles, efficacy, and toxicity, paving the way for the next generation of isatin-based therapeutics.

References

-

Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (2024). MDPI. [Link]

-

Synthesis and Evaluation of Some New Isatin Hydrazones for Their Antibacterial, Antioxidant and Cytotoxic Activities. (2008). Asian Journal of Chemistry. [Link]

-

Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. (2025). Iraqi Journal of Science. [Link]

-

A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. (2020). Molecules. [Link]

-

Design, synthesis, in vitro, and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents. (2025). RSC Advances. [Link]

-

Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. (2025). Preprints.org. [Link]

-

Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. (2025). Iraqi Journal of Science. [Link]

-

7-chloroquinoline-isatin conjugates: antimalarial, antitubercular, and cytotoxic evaluation. (2014). Chemical Biology & Drug Design. [Link]

-

Synthesis and Characterization and Biological Activities of Hydrazones. (2015). SciSpace. [Link]

-

Isatin derivatives as broad-spectrum antiviral agents: the current landscape. (2022). Future Medicinal Chemistry. [Link]

-

Design, Synthesis, Bioactivity, and Docking Studies of Isatin-Hydrazone Derivatives as Potential CDK-2 Inhibitors. (2026). Bentham Science. [Link]

-

A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity. (2020). Semantic Scholar. [Link]

-

Biological activities of hydrazones: A review. (2025). ResearchGate. [Link]

-

7-Chloroquinoline-isatin Conjugates: Antimalarial, Antitubercular, and Cytotoxic Evaluation. (2025). ResearchGate. [Link]

-

Hydrazone-Isatin Derivatives as Antivirals Against Chikungunya Virus: Insights From Biological and Computational Studies. (2026). Preprints.org. [Link]

-

Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). Molecules. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, in vitro , and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07650H [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones | MDPI [mdpi.com]

- 10. 7-chloroquinoline-isatin conjugates: antimalarial, antitubercular, and cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 3-Hydrazono-2-Oxindoles in Neurodegeneration: A Multi-Target Approach to a Multifaceted Challenge

Executive Summary

Neurodegenerative diseases, including Alzheimer's and Parkinson's, represent a growing global health crisis characterized by the progressive loss of neuronal function. The failure of single-target drugs has underscored the multifactorial nature of these conditions, necessitating a shift towards multi-target-directed ligands (MTDLs).[1][2] The 2-oxindole core, a "privileged scaffold" in medicinal chemistry, has given rise to a promising class of compounds: 3-hydrazono-2-oxindoles.[3] This technical guide explores the therapeutic potential of these derivatives, which exhibit a remarkable ability to simultaneously modulate several key pathological pathways in neurodegeneration. We delve into their core mechanisms of action—including the inhibition of protein aggregation, modulation of critical kinase pathways like GSK-3β/CDK5, and attenuation of oxidative stress—and provide a framework for their preclinical evaluation. This document serves as a resource for researchers and drug development professionals aiming to leverage the unique polypharmacology of 3-hydrazono-2-oxindoles in the pursuit of effective disease-modifying therapies.

Introduction: Embracing Complexity with Multi-Target Ligands

The traditional "one-drug, one-target" paradigm has proven largely inadequate for treating complex neurodegenerative diseases.[1] Pathologies such as Alzheimer's disease (AD) and Parkinson's disease (PD) are driven by a confluence of interconnected events, including protein misfolding, oxidative stress, neuroinflammation, and kinase dysregulation.[2][4] This complexity demands therapeutic agents that can engage multiple nodes within the disease network. The MTDL strategy aims to design single chemical entities capable of acting on various pathological targets, offering potential for enhanced efficacy and a better safety profile compared to combination therapies.[1]

Within this framework, the 3-hydrazono-2-oxindole scaffold has emerged as a particularly versatile and potent platform. These compounds are typically synthesized through the condensation of an isatin (indole-2,3-dione) with a substituted hydrazine, allowing for extensive structural diversification to fine-tune their biological activity.[5][6]

Core Neuroprotective Mechanisms of 3-Hydrazono-2-Oxindoles

The therapeutic promise of 3-hydrazono-2-oxindoles lies in their ability to concurrently address several hallmarks of neurodegeneration.

A. Inhibition of Pathological Protein Aggregation

A central event in Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into neurotoxic oligomers and plaques.[4][7] Several 3-arylhydrazono-2-oxindole derivatives have been identified as potent inhibitors of Aβ aggregation.

-

Mechanism of Action: These molecules are thought to act as intercalators, disrupting the hydrophobic and π-stacking interactions between Aβ monomers that are critical for fibril formation.[7] By preventing the formation of toxic oligomeric species, they directly target a primary upstream event in the AD cascade.[3][7] For instance, 5-methoxyisatin 3-(4-isopropylphenyl)hydrazone was identified as a promising inhibitor of Aβ aggregation with a submicromolar IC50 value.[7]

B. Modulation of Key Kinase Pathways: The GSK-3β/CDK5 Axis

Glycogen synthase kinase-3β (GSK-3β) and Cyclin-dependent kinase 5 (CDK5) are serine/threonine kinases that are hyperactivated in neurodegenerative conditions.[8] Their dysregulation is a convergence point for multiple pathological pathways, including tau hyperphosphorylation, neuroinflammation, and apoptosis.[8][9][10]

-

GSK-3β as a Central Target: GSK-3β is a pivotal enzyme in the pathogenesis of multiple neurodegenerative diseases.[8][11] Its inhibition has emerged as a promising therapeutic strategy.[12][13][14] 3-Hydrazono-2-oxindoles have been identified as effective inhibitors of GSK-3β, thereby potentially preventing the formation of neurofibrillary tangles (a hallmark of AD) and reducing the inflammatory response mediated by microglia.[8][9]

-

Synergistic CDK5 Inhibition: Neuroinflammation is a critical component of neurodegeneration, with activated microglia releasing neurotoxic agents like nitric oxide.[9] Studies have shown that while CDK5 inhibition alone provides some neuroprotection, dual inhibition of both CDK5 and GSK-3β is required for robust protection of neurons from neuroinflammatory-mediated degeneration.[9] This dual-action mechanism highlights the sophisticated polypharmacology of certain 3-hydrazono-2-oxindole derivatives.

C. Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a common feature of neurodegenerative diseases, leading to damage of lipids, proteins, and DNA.[15][16]

-

Radical Scavenging and Cytoprotection: Many hydrazone derivatives of indole exhibit significant antioxidant activity.[15][17] They protect neuronal cells from insults induced by toxins like hydrogen peroxide (H₂O₂) and 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease.[7][16][18] This protection is achieved by quenching free radicals and preserving levels of endogenous antioxidants like glutathione (GSH).[19]

D. Inhibition of Monoamine Oxidase B (MAO-B)

In Parkinson's disease, the degradation of dopamine by MAO-B in the brain contributes to both a deficit of this key neurotransmitter and the production of ROS.[16]

-

A Therapeutic Target for Parkinson's Disease: Inhibition of MAO-B is a validated strategy for treating PD.[20] Certain indole-based hydrazone hybrids have shown potent and selective MAO-B inhibitory activity, often in the sub-micromolar range.[16][17] This action not only increases dopamine bioavailability but also reduces oxidative stress, providing both symptomatic relief and a potential disease-modifying effect.[16]

Preclinical Evaluation Framework

A systematic, multi-tiered approach is essential for evaluating the neuroprotective potential of novel 3-hydrazono-2-oxindole derivatives. The framework below outlines a logical screening cascade designed to validate therapeutic efficacy and elucidate the mechanism of action.[21][22]

A. In Vitro Screening Cascade

The initial evaluation relies on cell-based assays to confirm neuroprotective activity against relevant stressors. The human neuroblastoma SH-SY5Y cell line is a commonly used and reliable model for this purpose.[7][16]